Selegiline(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

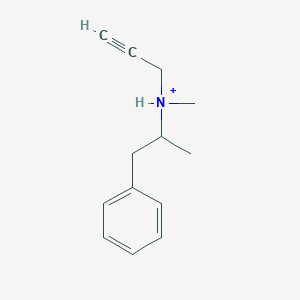

Selegiline(1+) is a phenethylamine alkaloid. It is a conjugate acid of a selegiline.

科学的研究の応用

Treatment of Parkinson's Disease

Mechanism of Action:

Selegiline enhances dopaminergic activity by inhibiting the metabolism of dopamine in the brain, which is particularly beneficial for patients with Parkinson's disease. It not only increases dopamine levels but also exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal damage caused by neurotoxins .

Clinical Efficacy:

Recent meta-analyses have demonstrated that selegiline significantly improves motor functions in Parkinson's disease patients. A systematic review involving 27 randomized controlled trials (RCTs) showed that selegiline led to a notable reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The mean differences in UPDRS scores indicated progressive improvement with longer treatment durations:

- 1 month: −3.56

- 3 months: −3.32

- 6 months: −7.46

- 12 months: −5.07

- 48 months: −8.78

- 60 months: −11.06 .

Adverse Effects:

Despite its benefits, selegiline is associated with a higher risk of adverse events compared to placebo, particularly neuropsychiatric disorders .

Cancer Treatment Potential

Breast Cancer Research:

Recent studies have indicated that selegiline may have therapeutic effects against certain types of breast cancer, including estrogen and progesterone-positive as well as triple-negative breast cancer (TNBC). Research published in "Medical Oncology" highlighted that selegiline induces cell death through mechanisms independent of reactive oxygen species (ROS) and inhibits protein kinase C phosphorylation, suggesting a novel approach to cancer treatment .

Pharmacological Insights:

The integrated network pharmacological studies revealed that selegiline interacts with multiple genes associated with various cancers, suggesting its potential as a repurposed drug for oncology . Further investigations are needed to explore its efficacy in vivo and optimize dosing strategies.

Other Clinical Applications

Disorder of Consciousness:

Selegiline has been studied for its effects on patients with disorders of consciousness (DoC). An open pilot study found that treatment with selegiline led to improvements in clinical diagnosis and arousal levels among patients with prolonged DoC. Notably, some patients transitioned from a vegetative state to a minimally conscious state following treatment .

Neuroprotective Effects:

In addition to its primary applications, selegiline has shown promise in protecting against neurodegeneration caused by various toxins and reducing oxidative stress in preclinical models. Its ability to enhance neurotrophic factors and exhibit anti-apoptotic effects further supports its potential as a neuroprotective agent .

Summary of Findings

特性

分子式 |

C13H18N+ |

|---|---|

分子量 |

188.29 g/mol |

IUPAC名 |

methyl-(1-phenylpropan-2-yl)-prop-2-ynylazanium |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1 |

InChIキー |

MEZLKOACVSPNER-UHFFFAOYSA-O |

正規SMILES |

CC(CC1=CC=CC=C1)[NH+](C)CC#C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。